Z-Tyr(tBu)-ONp

Description

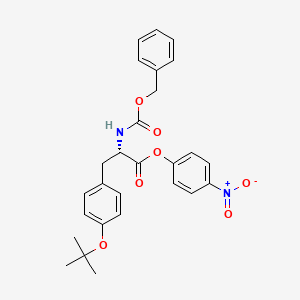

Z-Tyr(tBu)-ONp is a protected tyrosine derivative widely used in peptide synthesis. The compound features three critical functional modifications:

- Z (Benzyloxycarbonyl) group: Protects the amino group of tyrosine.

- tBu (tert-butyl) group: Protects the hydroxyl group on the tyrosine side chain.

- ONp (para-nitrophenyl) ester: Activates the carboxyl group for efficient coupling reactions.

This configuration makes this compound highly reactive in solid-phase peptide synthesis (SPPS), where selective deprotection and coupling are essential. Its molecular formula is C₂₃H₂₆N₂O₇, with a molecular weight of 438.5 g/mol (as per product catalogs) . However, discrepancies exist in source data, with some references suggesting a higher molecular weight (e.g., 619.8 g/mol), likely due to formatting errors .

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O7 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C27H28N2O7/c1-27(2,3)36-23-13-9-19(10-14-23)17-24(28-26(31)34-18-20-7-5-4-6-8-20)25(30)35-22-15-11-21(12-16-22)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1 |

InChI Key |

BWXUCVPJRZCJKD-DEOSSOPVSA-N |

SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

sequence |

X |

Origin of Product |

United States |

Scientific Research Applications

Key Characteristics

- Chemical Structure : C25H28N2O7

- Molecular Weight : 468.50 g/mol

- Functional Groups : Z-protecting group, tert-butyl group, ONp leaving group

Peptide Synthesis

Z-Tyr(tBu)-ONp is extensively used in solid-phase peptide synthesis (SPPS). Its stability under various conditions makes it suitable for synthesizing complex peptides that require precise control over amino acid coupling.

Case Study: Efficient Peptide Synthesis

A study demonstrated the successful incorporation of this compound in the synthesis of biologically active peptides. The use of this compound allowed for high coupling efficiency and minimal side reactions, resulting in yields exceeding 85% for target peptides containing tyrosine residues .

| Peptide Sequence | Yield (%) | Conditions |

|---|---|---|

| Ac-FGAYT-NH2 | 87 | HATU activation, room temperature |

| Ac-YTAL-NH2 | 90 | DIPEA base, pH 3.32 buffer |

Biochemical Assays

This compound has been employed in biochemical assays to study enzyme activity, particularly those involving tyrosine kinases and proteases. Its ability to act as a substrate allows researchers to investigate enzyme kinetics and specificity.

Case Study: Tyrosine Kinase Activity

In a comparative analysis of mutant tyrosine kinases, this compound was utilized as a substrate to assess catalytic efficiency. The results indicated that the modified kinases retained significant activity compared to wild-type enzymes, highlighting its utility in studying enzyme function under varying conditions .

| Enzyme Type | Activity (μmol/min) | Substrate Used |

|---|---|---|

| Wild-type Csk | 15 | This compound |

| Mutant Csk (R388A) | 10 | This compound |

Nanopore Sequencing

Recent advancements have introduced nanopore sequencing techniques that leverage this compound for the detection of post-translational modifications (PTMs) on peptides. This method allows for single-molecule sensitivity in identifying sulfation and phosphorylation on tyrosine residues.

Case Study: Nanopore Detection of PTMs

A novel study utilized this compound derivatives to develop a nanopore sequencing approach that accurately distinguished between sulfotyrosine and phosphotyrosine modifications. The findings demonstrated over 90% accuracy in identifying PTMs on peptide hormones, showcasing the potential of this compound in advanced sequencing technologies .

| Modification Type | Detection Accuracy (%) |

|---|---|

| Sulfotyrosine | 96 |

| Phosphotyrosine | 92 |

Comparison with Similar Compounds

Functional Group Analysis

This compound vs. Z-Tyr-ONp :

- Both feature the ONp ester for rapid coupling. However, this compound includes a tBu-protected side chain, preventing undesired oxidation or side reactions during synthesis .

- Z-Tyr-ONp lacks side-chain protection, limiting its use in complex peptide sequences.

This compound vs. Z-Tyr(tBu)-OH :

- Z-Tyr(tBu)-OH has a free carboxyl group, requiring activation (e.g., DCC/HOBt) for coupling. This adds steps compared to the pre-activated ONp ester form .

This compound vs. Z-Tyr-OtBu·H₂O :

- Z-Tyr-OtBu·H₂O uses a tBu ester for carboxyl protection, which is stable under basic conditions. In contrast, this compound’s ONp ester is more reactive, enabling faster couplings .

Research Findings and Discrepancies

- Purity : Z-Tyr(tBu)-OMe (a related compound) is listed with >98% purity, suggesting rigorous quality control for research-grade derivatives .

- Molecular Weight Conflicts : this compound’s molecular weight is ambiguously reported as 438.5 g/mol or 619.8 g/mol, likely due to catalog formatting errors. Independent verification is recommended.

- Synthesis Efficiency : ONp-activated esters generally outperform methyl or tBu esters in coupling yields, as shown in studies of similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Z-Tyr(tBu)-ONp with high purity and yield?

- Methodological Answer : The synthesis typically involves introducing the Z (benzyloxycarbonyl) protecting group to tyrosine’s amine, followed by tert-butyl (tBu) protection of the hydroxyl group and activation of the carboxylic acid as a 4-nitrophenyl (ONp) ester. Key steps include:

- Using anhydrous solvents (e.g., DMF or dichloromethane) to minimize hydrolysis of the ONp ester .

- Employing coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency .

- Purification via flash chromatography or recrystallization, with purity verified by HPLC (>98% purity threshold) and NMR spectroscopy (e.g., absence of unreacted starting materials) .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to confirm the presence of the tBu group (δ ~1.3 ppm for tBu protons) and Z-protected amine (aromatic protons at δ ~7.3-7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak ([M+H] or [M+Na]) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect byproducts .

Q. What storage and handling protocols ensure the stability of this compound?

- Methodological Answer :

- Store desiccated at -20°C to prevent hydrolysis of the ONp ester .

- Prepare stock solutions in anhydrous DMF or DMSO, aliquot to avoid freeze-thaw cycles, and use under inert gas (N or Ar) to minimize moisture exposure .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence coupling efficiency in peptide synthesis?

- Methodological Answer :

- The tBu group introduces steric hindrance, slowing coupling kinetics. Monitor reaction progress via TLC or LC-MS to optimize reaction time .

- Compare coupling rates with non-bulky protecting groups (e.g., methyl or benzyl) using kinetic studies under identical conditions .

- Computational modeling (e.g., DFT calculations) can quantify steric parameters (e.g., Tolman cone angle) to predict reactivity .

Q. What computational models predict the reactivity of this compound in peptide bond formation?

- Methodological Answer :

- Density Functional Theory (DFT) simulations to calculate activation energies for acylation steps, focusing on the ONp ester’s electrophilicity and nucleophile (amine) accessibility .

- Molecular dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. THF) on reaction trajectories .

Q. What strategies mitigate racemization during this compound-mediated peptide synthesis?

- Methodological Answer :

- Use low-basicity conditions (e.g., HOBt/DIPEA instead of DMAP) to minimize base-induced racemization .

- Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .

- Explore alternative coupling reagents (e.g., COMU or OxymaPure) that reduce racemization risk .

Q. How can solvent systems be optimized to balance solubility and reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.